REACTION_CXSMILES
|
[OH-].[K+].Cl.NO.CC1[N:8]([C:13]2[CH:21]=[C:16]3[CH2:17][CH2:18][CH2:19][CH2:20][N:15]3[N:14]=2)C(C)=CC=1>O.C(O)C>[NH2:8][C:13]1[CH:21]=[C:16]2[CH2:17][CH2:18][CH2:19][CH2:20][N:15]2[N:14]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-(2,5-dimethyl-1-pyrrolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C(=CC1)C)C1=NN2C(CCCC2)=C1
|
Name
|
|
Quantity
|
19.19 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated for 30 hours
|
Duration
|
30 h
|
Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After removal of the ethanol the mixture
|
Type
|
ADDITION
|
Details
|
was treated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered from solid material
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase saturated with sodium chloride and extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
with washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (ethyl acetate/methanol)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NN2C(CCCC2)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |